Cas no 891098-05-8 (3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine)

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine structure
891098-05-8 structure
商品名:3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine
CAS番号:891098-05-8
MF:C16H11FN4OS
メガワット:326.348144769669
CID:6456607

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine 化学的及び物理的性質

名前と識別子

    • 3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine
    • 1,2,4-Triazolo[4,3-b]pyridazine, 3-[[(4-fluorophenyl)methyl]thio]-6-(2-furanyl)-
    • インチ: 1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
    • InChIKey: IEWALQNFFZHGLI-UHFFFAOYSA-N
    • ほほえんだ: C12=NN=C(SCC3=CC=C(F)C=C3)N1N=C(C1=CC=CO1)C=C2

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2507-0007-2μmol
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
2μl
$57.0 2023-05-19
Life Chemicals
F2507-0007-5mg
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
5mg
$69.0 2023-05-19
Life Chemicals
F2507-0007-15mg
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
15mg
$89.0 2023-05-19
Life Chemicals
F2507-0007-10μmol
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
10μl
$69.0 2023-05-19
Life Chemicals
F2507-0007-50mg
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
50mg
$160.0 2023-05-19
Life Chemicals
F2507-0007-2mg
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
2mg
$59.0 2023-05-19
Life Chemicals
F2507-0007-5μmol
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
5μl
$63.0 2023-05-19
Life Chemicals
F2507-0007-20μmol
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
20μl
$79.0 2023-05-19
Life Chemicals
F2507-0007-20mg
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
20mg
$99.0 2023-05-19
Life Chemicals
F2507-0007-10mg
3-{[(4-fluorophenyl)methyl]sulfanyl}-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
891098-05-8 90%+
10mg
$79.0 2023-05-19

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine 関連文献

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazineに関する追加情報

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine: A Promising Candidate in Modern Medicinal Chemistry

3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine (CAS No. 891098-05-8) represents a novel compound with significant potential in the field of medicinal chemistry. This molecule combines a complex heterocyclic framework with functional groups that enable it to interact with multiple biological targets. The 1,2,4triazolo4,3-bpyridazine core is a key structural element, while the 4-fluorophenyl and furan-2-yl substituents contribute to its unique pharmacological profile. Recent studies have highlighted the compound's ability to modulate signaling pathways associated with inflammatory diseases and cancer progression.

The 4-fluorophenyl group in this molecule plays a critical role in enhancing its metabolic stability and receptor selectivity. Fluorine atoms are known for their ability to fine-tune the electronic properties of aromatic systems, which can significantly impact drug-receptor interactions. The methylsulfanyl (CH3S) moiety further contributes to the molecule's hydrophobicity, enabling it to cross cell membranes more efficiently. This structural feature is particularly advantageous in targeting intracellular signaling pathways.

The furan-2-yl substituent introduces a five-membered aromatic ring with oxygen atoms, which can participate in hydrogen bonding interactions with biological targets. This functional group is often used in the design of antiviral and anti-inflammatory agents due to its ability to form stable complexes with nucleic acids and proteins. The combination of these substituents creates a molecule with multifunctional properties that are highly relevant to modern drug discovery.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the therapeutic potential of this compound in targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The molecule's ability to inhibit this pathway suggests its potential as an anti-cancer agent. Additionally, studies have shown that the 1,2,4triazolo4,3-bpyridazine core can modulate the activity of enzymes involved in oxidative stress, making it a promising candidate for neurodegenerative disease research.

The synthesis of 3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine involves a multi-step process that combines aromatic substitution, heterocyclic ring formation, and functional group modification. The 1,2,4triazolo4,3-bpyridazine core is typically synthesized through a cyclization reaction between appropriate precursors, while the 4-fluorophenyl and furan-2-yl groups are introduced via electrophilic substitution reactions. This synthetic route allows for the precise control of molecular structure, which is essential for optimizing biological activity.

Pharmacological studies have revealed that this compound exhibits low toxicity and high bioavailability, making it suitable for oral administration. Its ability to cross the blood-brain barrier is particularly noteworthy, as it suggests potential applications in treating neurological disorders. The methylsulfanyl group may also contribute to its neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative damage.

Recent advancements in computational chemistry have enabled the prediction of the compound's binding affinity to various protein targets. Molecular docking studies suggest that the molecule can form multiple hydrogen bonds with key residues in enzymes such as COX-2 and LOX, which are involved in inflammatory responses. This interaction profile aligns with its anti-inflammatory properties, as demonstrated in in vitro assays using human cell lines.

The 1,2,4triazolo4,3-bpyridazine core is also being explored for its potential in targeting viral replication. Studies on antiviral agents have shown that this structural motif can interfere with the replication of RNA viruses by binding to viral RNA polymerases. The furan-2-yl group may enhance this interaction by providing additional hydrogen bonding sites, which could improve the molecule's antiviral efficacy.

Despite its promising properties, further research is needed to fully characterize the compound's pharmacokinetic profile and long-term safety. Preclinical trials are currently underway to evaluate its potential in treating conditions such as rheumatoid arthritis and certain types of cancer. The ability of this molecule to modulate multiple signaling pathways suggests that it could be developed into a multi-target drug, which is a growing trend in modern pharmacology.

The 4-fluorophenyl substituent's role in enhancing metabolic stability is particularly relevant in the context of drug development. Metabolic instability often leads to rapid clearance of a drug from the body, reducing its therapeutic effectiveness. By introducing fluorine atoms, the molecule's metabolic half-life can be extended, allowing for more sustained therapeutic effects. This feature is especially important for chronic conditions that require long-term treatment.

Additionally, the furan-2-yl group may contribute to the molecule's ability to modulate gene expression. Studies have shown that certain heterocyclic compounds can act as transcriptional regulators by binding to DNA or RNA molecules. The presence of the furan-2-yl group in this compound could enable it to interact with regulatory elements in the genome, potentially offering new therapeutic avenues for diseases with genetic components.

Recent developments in medicinal chemistry have focused on the design of molecules that can target multiple pathways simultaneously. The 1,2,4triazolo4,3-bpyridazine core of 3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine is well-suited for this approach, as it can be modified to incorporate additional functional groups that target different biological processes. This adaptability makes the molecule a valuable platform for the development of new therapeutic agents.

In conclusion, 3-{(4-fluorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and multifunctional properties make it a promising candidate for the treatment of various diseases. Ongoing research is expected to further elucidate its therapeutic potential and expand its applications in modern medicine.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.